molecular formula C7H8N2O3 B1277205 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22293-60-3

5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1277205
CAS RN: 22293-60-3
M. Wt: 168.15 g/mol
InChI Key: YVGRMDHVDOHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” is a chemical compound that has been used in the synthesis of new pyrimido[4,5-d]pyrimidine derivatives . It has also been used in the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione .


Synthesis Analysis

The synthesis of “5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .


Molecular Structure Analysis

The molecular structure of “5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” has been established on the basis of their analytical and spectral data .


Chemical Reactions Analysis

Reactions of “5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” with guanidine afforded 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This process involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .

Production of Pyrido[2,3-d]pyrimidin-7-one Derivatives

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Creation of Pyrimidino[4,5-d][1,3]oxazines

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Antiproliferative Applications

Compounds of the pyrido[2,3-d]pyrimidines class, which can be synthesized from 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, exhibit antiproliferative activities . For instance, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 . These inhibitors can be synthesized from 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

Cyclin-Dependent Kinase (CDK4) Inhibition

Cyclin-dependent kinase (CDK4) inhibitors are another application of pyrido[2,3-d]pyrimidin-7-one derivatives . These inhibitors play a crucial role in cell cycle regulation and can be synthesized from 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Reactions of 5-acetyl-1-aryl (alkyl)-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones with guanidine afford 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones . This reaction can be used to synthesize new pyrimido[4,5-d]pyrimidine derivatives.

Corrosion Inhibition

Pyrimidine-based compounds, including 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, can potentially be used in the development of novel and effective organic compounds that suppress metallic dissolution in corrosive media .

properties

IUPAC Name

5-acetyl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGRMDHVDOHDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427914
Record name 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22293-60-3
Record name 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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